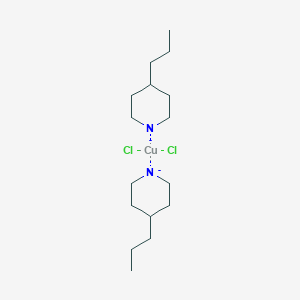
Dichlorobis(4-propylpyridine)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(4-propylpyridine)copper is a coordination compound where a copper(II) ion is coordinated with two chloride ions and two 4-propylpyridine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(4-propylpyridine)copper typically involves the reaction of copper(II) chloride with 4-propylpyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the copper ion. The general reaction can be represented as follows:
[ \text{CuCl}_2 + 2 \text{C}_8\text{H}_11\text{N} \rightarrow \text{CuCl}_2(\text{C}_8\text{H}_11\text{N})_2 ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(4-propylpyridine)copper can undergo various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using suitable reducing agents.
Substitution: The chloride ligands can be substituted with other ligands such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Halide salts (e.g., NaBr, NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of this compound analogs with different halides.
Aplicaciones Científicas De Investigación
Dichlorobis(4-propylpyridine)copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to copper’s role in biological systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and coordination polymers.
Mecanismo De Acción
The mechanism of action of Dichlorobis(4-propylpyridine)copper involves the coordination of the copper ion with the ligands, which stabilizes the copper in its +2 oxidation state. The copper center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(pyridine)copper: Similar structure but with pyridine instead of 4-propylpyridine.
Dichlorobis(dimethylsulfoxide)copper: Similar coordination environment but with dimethylsulfoxide ligands.
Dichlorobis(2,2’-bipyridine)copper: Contains 2,2’-bipyridine ligands instead of 4-propylpyridine.
Uniqueness
Dichlorobis(4-propylpyridine)copper is unique due to the presence of the 4-propylpyridine ligands, which can influence the compound’s solubility, stability, and reactivity compared to other similar copper complexes. The propyl group can also impact the compound’s interaction with biological systems, potentially enhancing its antimicrobial or therapeutic properties.
Propiedades
Número CAS |
15242-99-6 |
|---|---|
Fórmula molecular |
C16H32Cl2CuN2-2 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
dichlorocopper;4-propylpiperidin-1-ide |
InChI |
InChI=1S/2C8H16N.2ClH.Cu/c2*1-2-3-8-4-6-9-7-5-8;;;/h2*8H,2-7H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
XTNADDZFAONEKN-UHFFFAOYSA-L |
SMILES canónico |
CCCC1CC[N-]CC1.CCCC1CC[N-]CC1.Cl[Cu]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


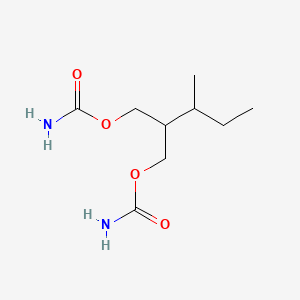
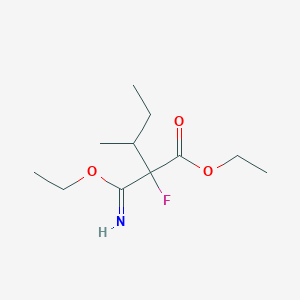
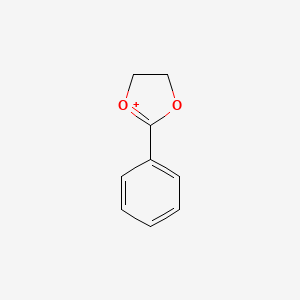
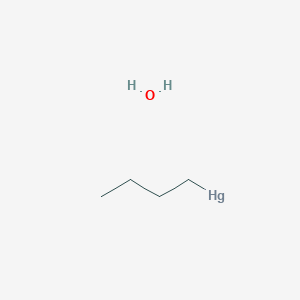
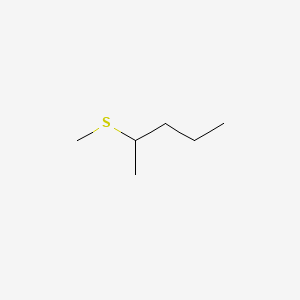
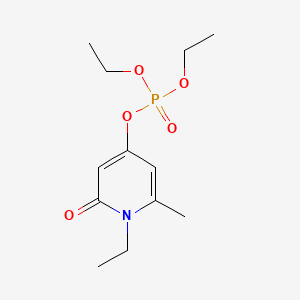
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

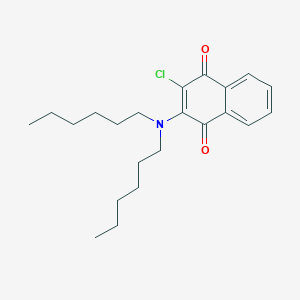
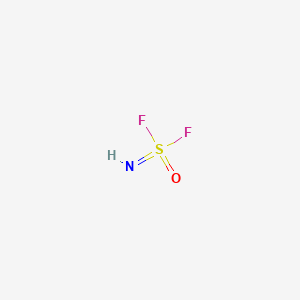
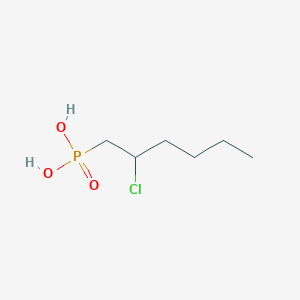
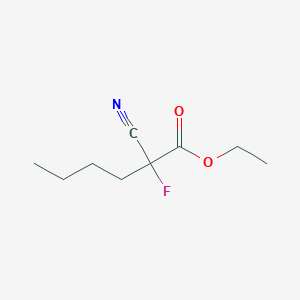
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
